molecular formula C14H14N4O5 B3746217 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate CAS No. 696645-94-0

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate

Cat. No.: B3746217
CAS No.: 696645-94-0
M. Wt: 318.28 g/mol
InChI Key: AYAJSTHXDYDWFA-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate (CAS No: 696645-94-0) is a synthetic nitroimidazole derivative of significant interest in medicinal chemistry and drug discovery research . This compound belongs to the prominent class of 5-nitroimidazoles, a scaffold renowned for its broad spectrum of biological activities and a proven history in the development of chemotherapeutic agents . The molecular structure integrates a benzoylcarbamate functional group attached to the nitroimidazole core, which is a key pharmacophore. The nitroimidazole scaffold, in general, operates as a prodrug; its activity is dependent on the reductive bioactivation of the nitro group by microbial or cellular enzymes under low-oxygen conditions . This reduction leads to the generation of short-lived, cytotoxic intermediates that cause damage to critical cellular macromolecules like DNA and proteins, ultimately leading to cell death . This mechanism is central to the anti-infective properties of nitroimidazole drugs. Primarily, this compound serves as a valuable chemical intermediate or a lead compound for researchers investigating new therapeutic agents. Its core research value lies in the exploration of structure-activity relationships (SAR) around the 5-nitroimidazole scaffold, particularly for the development of antiprotozoal, antibacterial, and anticancer candidates . The presence of the benzoyl group makes it a structural analog of other clinically relevant nitroimidazoles, such as benznidazole, suggesting potential utility in parasitology research . Researchers utilize this compound in in vitro studies to screen for activity against anaerobic bacteria, protozoan parasites such as Trichomonas vaginalis , and in hypoxic tumor models where nitroimidazoles are known to accumulate . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-benzoylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c1-10-9-15-13(18(21)22)17(10)7-8-23-14(20)16-12(19)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAJSTHXDYDWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001147499
Record name Carbamic acid, benzoyl-, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

696645-94-0
Record name Carbamic acid, benzoyl-, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696645-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, benzoyl-, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate typically involves multiple steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized via the condensation of glyoxal, ammonia, and an aldehyde. For the specific substitution pattern, 5-methyl-2-nitroimidazole can be synthesized by nitration of 5-methylimidazole.

  • Alkylation: : The 5-methyl-2-nitroimidazole is then alkylated with an appropriate ethylating agent, such as ethyl bromide, to introduce the ethyl group at the nitrogen position.

  • Carbamoylation: : The resulting intermediate is then reacted with benzoyl isocyanate to form the benzoylcarbamate moiety. This step typically requires a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced using reagents like tin(II) chloride in hydrochloric acid.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products

    Reduction: 2-(5-methyl-2-amino-1H-imidazol-1-yl)ethyl benzoylcarbamate.

    Substitution: Various N-substituted derivatives depending on the alkyl or acyl halide used.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound is studied for its potential antimicrobial and anticancer properties. The nitroimidazole moiety is known for its activity against anaerobic bacteria and protozoa, making it a candidate for developing new antibiotics. Additionally, its potential cytotoxic effects are being explored in cancer research.

Industry

In the industrial sector, this compound could be used in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable for producing a range of bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate is likely related to the reduction of the nitro group to an amino group, which can generate reactive intermediates that damage cellular components. This mechanism is similar to other nitroimidazole compounds, which are activated under anaerobic conditions to form toxic radicals that disrupt DNA synthesis and repair.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group and Substituent Variations

Imidazole Derivatives with Ester/Carbamate Linkers
  • Target Compound : The benzoylcarbamate group introduces a carbamate (-OCONH-) linkage, which is more hydrolytically stable than esters under physiological conditions. This stability may prolong its efficacy in corrosion inhibition or drug delivery compared to benzoate esters .
  • Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-imidazol-4-yl] Acetate (Compound F, ) : Substituted with a 4-chlorophenyl group and methyl group, this compound lacks the nitro group and carbamate functionality. The ester linkage may confer faster degradation but reduced adsorption on metal surfaces compared to carbamates .
  • 1-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanone (NJ-1, ): Replaces the carbamate with a ketone and adds a piperazine-dichlorophenyl moiety.
Benzimidazole Analogs
  • Ethyl (5-Benzoyl-1H-benzimidazol-2-yl)carbamate (Mebendazole Impurity E, ) : Features a benzimidazole core fused with a benzene ring, increasing aromaticity and planarity. This structural difference may enhance DNA intercalation or enzyme inhibition compared to single-ring imidazoles. The carbamate group aligns with prodrug strategies seen in antiparasitics .

Structural and Electronic Properties

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Imidazole 5-methyl, 2-nitro, ethyl benzoylcarbamate Nitro, carbamate ~325 (estimated) Corrosion inhibition (analog) ; Potential antiparasitic activity
NJ-1 () Imidazole 5-methyl, 2-nitro, piperazinyl-ethanone Nitro, ketone ~435 (estimated) Pharmacological targeting (e.g., receptors)
Compound F () Imidazole 5-(4-chlorophenyl), 2-methyl, ethyl acetate Chlorophenyl, ester 294 (calculated) Biological activity (unspecified)
Mebendazole Impurity E () Benzimidazole 5-benzoyl, ethyl carbamate Carbamate 309.32 Antiparasitic impurity; prodrug potential

Key Observations :

  • Nitro Group Impact : The 2-nitro substitution in the target compound and NJ-1 enhances electrophilicity, facilitating interactions with nucleophilic targets (e.g., microbial enzymes or metal surfaces) .
  • Carbamate vs. Ester : Carbamates generally exhibit slower hydrolysis than esters, suggesting prolonged activity in the target compound compared to benzoate analogs .
  • Core Structure Differences : Benzimidazoles (e.g., Mebendazole Impurity E) exhibit greater planarity and aromaticity, favoring DNA intercalation, while imidazoles may offer better metabolic stability .

Biological Activity

2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of antileishmanial properties and other pharmacological effects. This article synthesizes available research findings on the biological activity of this compound, presenting relevant data in tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H15N3O4
  • Molecular Weight : 273.28 g/mol
  • IUPAC Name : this compound

Antileishmanial Activity

Research has indicated that derivatives of imidazole, including this compound, exhibit significant antileishmanial activity. A study evaluated various compounds for their efficacy against Leishmania species, with promising results for certain derivatives.

Table 1: Antileishmanial Activity of Related Compounds

Compound NameLC50 (µM)Target Species
2-{[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfanyl}ethyl 3,4-dihydroxybenzoate13L. (V.) braziliensis
2-{[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfanyl}ethyl 3,4,5-trihydroxybenzoate4L. (L.) mexicana
This compoundTBDTBD

The above table highlights the effective concentrations (LC50) of related compounds against specific Leishmania strains. While specific LC50 values for the target compound are yet to be established, its structural similarities suggest potential efficacy.

Cytotoxic Effects

In addition to antileishmanial properties, benzoic acid derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain benzoate derivatives can induce apoptosis in breast cancer cells (MDA-MB-435-S—F), suggesting a broader therapeutic potential beyond parasitic infections.

Case Studies

Case Study 1: Synthesis and Evaluation of Imidazole Derivatives

A recent study synthesized several imidazole-based compounds and evaluated their biological activities. Among these, the target compound was included in a broader screening for antileishmanial activity. The results indicated that modifications at the imidazole ring significantly influenced biological outcomes, with some derivatives showing enhanced potency against Leishmania strains.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of imidazole derivatives revealed that the introduction of nitro groups at specific positions on the imidazole ring could enhance biological activity. The presence of a benzoyl group was also found to contribute positively to the cytotoxic profile against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving nitroimidazole precursors and carbamate-forming agents. For example, coupling reactions under anhydrous conditions with catalysts like triethylamine or using click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce functional groups . Optimization involves adjusting solvents (e.g., DMF, THF), temperature (60–80°C), and stoichiometric ratios of intermediates. Purification typically employs column chromatography with ethyl acetate/hexane gradients .
  • Validation : Confirm product purity via HPLC (≥95%) and structural integrity using 1H^1H-/13C^{13}C-NMR, IR (e.g., nitro group absorption at ~1520 cm1^{-1}), and HRMS .

Q. How should researchers characterize the crystallographic structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is preferred. Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks . For non-crystalline samples, employ powder XRD paired with Rietveld refinement. Validate structures using CCDC deposition (e.g., CCDC 1538327 for related benzimidazole derivatives) .
  • Data Interpretation : Analyze torsion angles and intermolecular interactions (e.g., π-π stacking) to correlate structure with stability or reactivity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity or binding affinity of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electrostatic potential surfaces and frontier molecular orbitals (HOMO-LUMO gaps) . For biological targets, use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with enzymes (e.g., α-glucosidase) or receptors .
  • Validation : Compare computational results with experimental data (e.g., IC50_{50} values from enzyme inhibition assays) .

Q. How can researchers resolve contradictions in corrosion inhibition efficiency data for brass/steel in acidic media?

  • Case Study : Khrifou et al. (2021) reported 92% inhibition efficiency for brass in 0.5 M H2 _2SO4_4 at 103^{-3} M, attributed to adsorption via nitro and imidazole groups . Discrepancies may arise from surface heterogeneity or electrolyte composition.
  • Methodology : Use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to assess adsorption isotherms (Langmuir vs. Temkin). Complement with SEM-EDS to detect surface film formation .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Optimization : Transition from batch to flow chemistry for nitroimidazole intermediates to control exothermic reactions. Implement in-line FTIR for real-time monitoring of carbamate formation .
  • Troubleshooting : Address byproduct formation (e.g., nitro reduction byproducts) via selective quenching or gradient crystallization .

Data Analysis and Validation

Q. How should conflicting spectral data (e.g., NMR vs. XRD) be reconciled during structure elucidation?

  • Resolution : Cross-validate using complementary techniques. For example, if XRD indicates a planar nitro group but NMR suggests torsional strain, perform variable-temperature NMR to assess dynamic effects .
  • Case Example : highlights discrepancies in ethyl benzimidazole derivatives resolved via Hirshfeld surface analysis to quantify intermolecular contacts .

Applications in Pharmacology

Q. What in vitro assays are recommended to evaluate this compound’s antimicrobial potential?

  • Methodology : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. For antifungal activity, employ agar diffusion against C. albicans .
  • Mechanistic Insight : Pair with fluorescence microscopy to assess membrane disruption (propidium iodide uptake) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate
Reactant of Route 2
Reactant of Route 2
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.